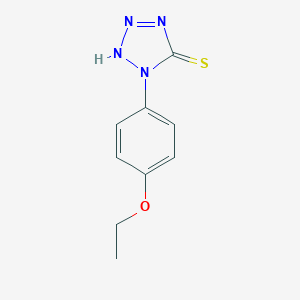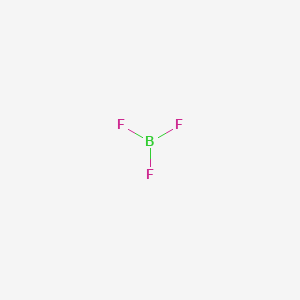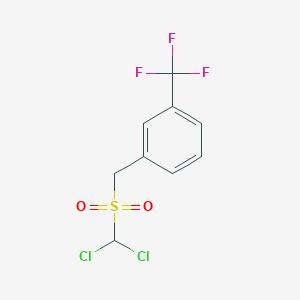
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene, also known as DTB or trifluoromethyl benzyl chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. DTB has been extensively studied for its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene acts as an electrophilic reagent due to the presence of the trifluoromethylsulfonyl group. It can react with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. The reaction mechanism of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene involves the formation of an intermediate sulfonium ion, which is highly reactive and can undergo further reactions with nucleophiles.
Effets Biochimiques Et Physiologiques
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several advantages as a reagent in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high reactivity towards nucleophiles, which makes it a versatile reagent for the synthesis of various compounds. However, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has some limitations as well. It is a toxic and hazardous compound that requires careful handling and disposal. It is also an expensive reagent, which limits its use in large-scale experiments.
Orientations Futures
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several potential future directions for scientific research. It can be used as a building block for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can also be used as a precursor for the synthesis of new agrochemicals that are more environmentally friendly and sustainable. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be further studied for its potential use in materials science, such as the synthesis of new polymers and catalysts. Overall, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has a promising future in scientific research due to its unique properties and diverse applications.
Méthodes De Synthèse
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be synthesized through a two-step process that involves the reaction of 1,3-dichlorobenzene with sodium hydride, followed by the reaction with trifluoromethylsulfonyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide or tetrahydrofuran. The yield of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.
Applications De Recherche Scientifique
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been widely used in scientific research for its diverse applications. It has been used as a building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials science. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been used as a precursor for the synthesis of antimalarial drugs such as artemisinin and its derivatives. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been used as a key intermediate for the synthesis of herbicides and insecticides.
Propriétés
Numéro CAS |
15894-29-8 |
|---|---|
Nom du produit |
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
Formule moléculaire |
C9H7Cl2F3O2S |
Poids moléculaire |
307.12 g/mol |
Nom IUPAC |
1-(dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3O2S/c10-8(11)17(15,16)5-6-2-1-3-7(4-6)9(12,13)14/h1-4,8H,5H2 |
Clé InChI |
KDGCYXWTYONMAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
Synonymes |
Dichloromethyl m-(trifluoromethyl)benzyl sulfone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



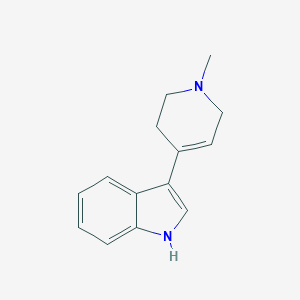
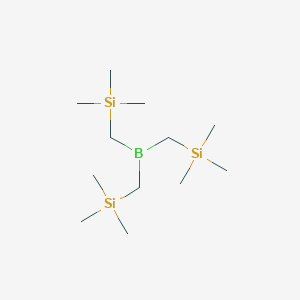
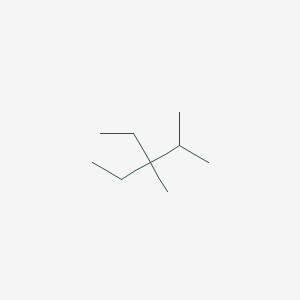
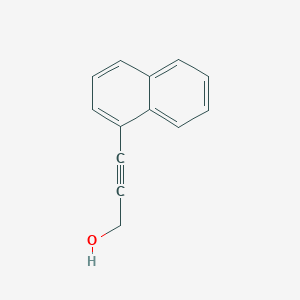
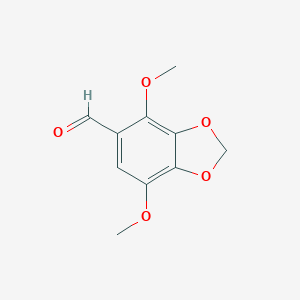
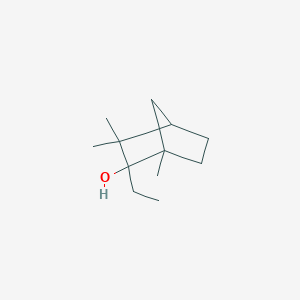
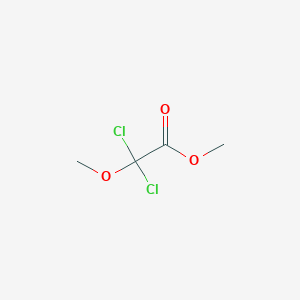
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
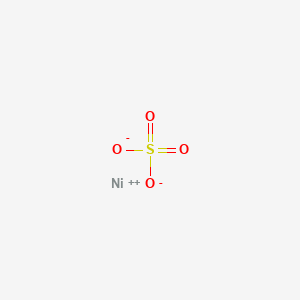
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

